3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
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Overview
Description
3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazine ring substituted with a 4-methoxybenzoyl group and a carboxylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester typically involves the following steps:
Formation of 4-Methoxybenzoyl Chloride: : This intermediate is often prepared by reacting 4-methoxybenzoic acid with thionyl chloride.
Coupling with Pyrazine-2-carboxylic Acid Methyl Ester: : The 4-methoxybenzoyl chloride is then reacted with pyrazine-2-carboxylic acid methyl ester in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are carefully controlled to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the pyrazine ring.
Substitution: : Substitution reactions can introduce different functional groups onto the pyrazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives of the compound.
Reduction Products: : Reduced forms of the pyrazine ring.
Substitution Products: : Derivatives with different functional groups.
Scientific Research Applications
3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs.
Industry: : Use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: : Similar in structure but lacks the pyrazine ring.
Pyrazine-2-carboxylic Acid Methyl Ester: : Similar core structure but without the benzoyl group.
Other Benzoyl-Substituted Pyrazines: : Compounds with different substituents on the benzoyl group or pyrazine ring.
Uniqueness
3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(4-methoxybenzoyl)amino]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-10-5-3-9(4-6-10)13(18)17-12-11(14(19)21-2)15-7-8-16-12/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHPXUMMFWOEKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704563 |
Source
|
Record name | Methyl 3-(4-methoxybenzamido)pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-79-4 |
Source
|
Record name | Methyl 3-(4-methoxybenzamido)pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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